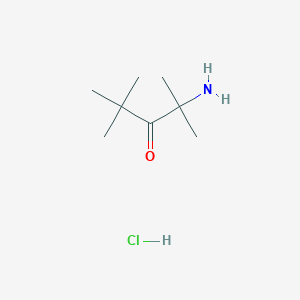
methyl 2-(3-chloro-N-methylpropanamido)acetate
Übersicht
Beschreibung
Methyl 2-(3-chloro-N-methylpropanamido)acetate is a chemical compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of methyl 2-(3-chloro-N-methylpropanamido)acetate involves the reaction of 3-chloropropanoyl chloride with N-methylglycine methyl ester. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure a high yield of the desired product.
Analyse Chemischer Reaktionen
Methyl 2-(3-chloro-N-methylpropanamido)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-chloro-N-methylpropanamido)acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of methyl 2-(3-chloro-N-methylpropanamido)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to the active site of the enzyme and altering its conformation, thereby affecting its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-chloro-N-methylpropanamido)acetate can be compared with similar compounds such as:
Methyl 2-(3-bromo-N-methylpropanamido)acetate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and applications.
Methyl 2-(3-chloro-N-ethylpropanamido)acetate: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(3-chloro-N-methylbutanamido)acetate: Similar structure but with a butanamide group, which can influence its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Eigenschaften
IUPAC Name |
methyl 2-[3-chloropropanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVMOLQTBQSGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)





![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)

![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)



